molecular formula C16H24O2 B150727 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde CAS No. 132929-71-6

4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde

Cat. No. B150727
M. Wt: 248.36 g/mol
InChI Key: LFDQPDHLLJWAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde, also known as TMBUCA, is a chemical compound that has been the subject of extensive scientific research due to its unique properties and potential applications in various fields. In

Scientific Research Applications

4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been studied extensively for its potential applications in various fields of science. In the field of organic chemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been used as a starting material for the synthesis of other compounds with interesting properties. In the field of biochemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules.

Mechanism Of Action

The mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde is not well understood, but it is believed to act by binding to specific enzymes or biomolecules and altering their activity or function. 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in the regulation of neurotransmitters in the brain.

Biochemical And Physiological Effects

4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can also bind to specific biomolecules, such as DNA and RNA. In vivo studies have shown that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can affect the behavior and physiology of animals, including changes in locomotion, feeding behavior, and neurotransmitter levels.

Advantages And Limitations For Lab Experiments

4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has several advantages for use in laboratory experiments, including its high yield and purity, its stability, and its ability to act as a fluorescent probe for detecting various biomolecules. However, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are several future directions for research on 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde. One area of interest is the development of new synthetic methods for producing 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and related compounds. Another area of interest is the investigation of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde's potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules. Additionally, further studies are needed to better understand the mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde involves the reaction of 2,6-dimethylphenol with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including oxidation and cyclization, to produce 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde in high yield and purity.

properties

CAS RN

132929-71-6

Product Name

4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4,10,11,11-tetramethyl-5-oxobicyclo[5.3.1]undec-1(10)-ene-4-carbaldehyde

InChI

InChI=1S/C16H24O2/c1-11-5-6-12-9-14(18)16(4,10-17)8-7-13(11)15(12,2)3/h10,12H,5-9H2,1-4H3

InChI Key

LFDQPDHLLJWAIP-UHFFFAOYSA-N

SMILES

CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O

Canonical SMILES

CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O

synonyms

4,10,11,11-FOBUC
4,10,11,11-tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde

Origin of Product

United States

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